N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide
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Overview
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20N4O2S2 and its molecular weight is 328.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Agents : Research focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. This effort led to the creation of compounds with significant antibacterial activity, demonstrating the potential of such chemical structures in developing new antimicrobial solutions (Azab, Youssef, & El-Bordany, 2013).
Ligand Synthesis : The chemical has been used in the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands. These ligands were prepared through reactions involving pyrazoles, showcasing the compound's utility in creating novel ligands for potential applications in coordination chemistry and catalysis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Polymeric Compound Modification : In another study, radiation-induced hydrogels were modified with various amine compounds, including this chemical, to form amine-treated polymers. These modified polymers showed enhanced thermal stability and promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).
Anti-Inflammatory and Anticancer Agents : A series of novel derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the compound's role as a precursor in synthesizing molecules with potential therapeutic applications (Küçükgüzel et al., 2013).
Catalysis and Synthesis Enhancement
- Catalytic Applications : The compound has been employed as a catalyst in the synthesis of various heterocyclic derivatives, including 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, under aqueous media. This demonstrates its effectiveness in facilitating multi-component reactions, aligning with green chemistry protocols (Khazaei et al., 2015).
Future Directions
Pyrazole-based ligands, such as “N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)propane-1-sulfonamide”, have potential for further developments in catalytic processes relating to catecholase activity . They can also be used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s suggested that similar compounds may interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been reported to have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of similar compounds .
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c1-4-7-21(18,19)14-6-5-12-9-20-13(15-12)17-11(3)8-10(2)16-17/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKTDLBGXSYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCC1=CSC(=N1)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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